molecular formula C33H28FN7O4S2 B11454123 N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B11454123
M. Wt: 669.8 g/mol
InChI Key: YVQQGHOTDPMEAL-UHFFFAOYSA-N
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Description

N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide typically involves multi-step organic synthesis. The process may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the thiophene and pyrazole moieties via condensation reactions.
  • Functionalization of the benzamide group through nitration and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles or electrophiles (e.g., halides, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be investigated for its potential as a pharmacologically active agent, possibly exhibiting anti-inflammatory, anti-cancer, or antimicrobial properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, such as drug development for specific diseases.

Industry

In industry, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole derivatives, pyrazole derivatives, and benzamide derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other compounds.

Properties

Molecular Formula

C33H28FN7O4S2

Molecular Weight

669.8 g/mol

IUPAC Name

N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C33H28FN7O4S2/c1-20-5-3-6-27(21(20)2)39-30(18-35-32(43)23-10-14-25(15-11-23)41(44)45)36-37-33(39)47-19-31(42)40-28(22-8-12-24(34)13-9-22)17-26(38-40)29-7-4-16-46-29/h3-16,28H,17-19H2,1-2H3,(H,35,43)

InChI Key

YVQQGHOTDPMEAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C

Origin of Product

United States

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